(R)-(+)-1-苯基丙基异硫氰酸酯

描述

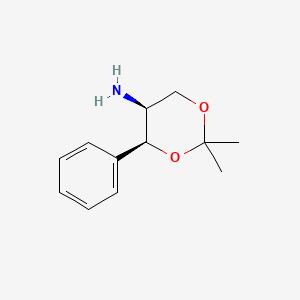

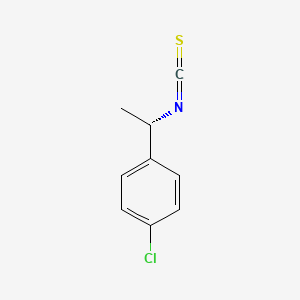

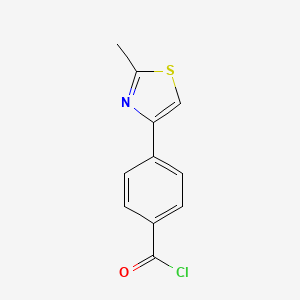

“®-(+)-1-Phenylpropyl Isothiocyanate” is a chemical compound used primarily in laboratory settings . It is not intended for human or veterinary use. The molecular formula of this compound is C10H11NS.

Synthesis Analysis

The synthesis of some chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones was carried out by cyclodehydration of 1-aroyl-4-(1-phenylpropyl)thiosemicarbazides . This process involved the condensation of isomeric halo benzoic acid hydrazides and ®-(+)-1-phenylpropyl isothiocyanate .Physical And Chemical Properties Analysis

“®-(+)-1-Phenylpropyl Isothiocyanate” has a molecular weight of 177.27 g/mol. More detailed physical and chemical properties are not available in the current resources.科学研究应用

Anticancer Research

Isothiocyanates, including ®-(+)-1-Phenylpropyl Isothiocyanate, have been extensively studied for their anticancer properties. They are known to modulate the tumor microenvironment and exhibit potential in reducing cancer risk .

Anti-inflammatory Applications

These compounds also display significant anti-inflammatory properties, which makes them valuable in the study of chronic inflammatory diseases and as potential therapeutic agents .

Neuroprotection Studies

Research has highlighted the neuroprotective effects of isothiocyanates, suggesting their use in the prevention and treatment of neurological disorders .

Synthetic Chemistry

In synthetic chemistry, isothiocyanates serve as versatile platforms for chemical transformations, making them important subjects in the development of new synthetic methodologies .

Food Industry

The role of isothiocyanates in promoting optimal health has implications for the food industry, where they can be used to enhance the nutritional value of food products .

Pharmacology

Due to their biological characteristics, isothiocyanates are valuable in pharmacology for the development of new drugs with antimicrobial, analgesic, and cardioprotective effects .

Endocrine System Research

Isothiocyanates have been shown to regulate thyroid gland function, which opens up avenues for research into endocrine system disorders .

Diabetes Management

Studies suggest that isothiocyanates have antidiabetic properties, making them subjects of interest in diabetes management and treatment research .

安全和危害

作用机制

Target of Action

Isothiocyanates (ITCs), including ®-(+)-1-Phenylpropyl Isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . The central carbon atom of isothiocyanate (R − N = C = S) is highly electrophile and reacts readily, and under mild conditions with oxygen-, sulfur-, and nitrogen-containing molecules .

Mode of Action

ITCs have been shown to modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), among others .

Biochemical Pathways

Isothiocyanates affect various biochemical pathways. For instance, they have been shown to induce the antioxidant responsive element (ARE), found in genes related to phase II detoxifying and stress-responsive genes, which can be bound by the transcription factor Nrf2 . This induction is associated with activation of extracellular signal-regulated kinase (ERK) and c-Jun-NH (2)-kinase (JNK), which in turn phosphorylate Nrf2 and induce its translocation to the nucleus . Nuclear Nrf2 activates ARE elements and induces expression of stress-responsive genes, including heme oxygenase-1 (HO-1) .

Pharmacokinetics

The analysis of pharmacokinetic data is concerned with defining the relationship between the dosing regimen and the body’s exposure to the drug as indicated by the concentration time curve to determine a dose

Result of Action

The result of the action of isothiocyanates, including ®-(+)-1-Phenylpropyl Isothiocyanate, is the modulation of various biological processes. They exhibit antimicrobial, anti-inflammatory, and anticancer properties . They also induce the expression of stress-responsive genes, including HO-1 .

Action Environment

The action of ®-(+)-1-Phenylpropyl Isothiocyanate, like other isothiocyanates, can be influenced by various environmental factors. These compounds are predominantly found in cruciferous plants such as broccoli, cauliflower, kale, cabbage, watercress, and others . The bioavailability and efficacy of these compounds can be influenced by factors such as the method of food preparation, the presence of other compounds, and individual differences in metabolism .

属性

IUPAC Name |

[(1R)-1-isothiocyanatopropyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNMIWGOGGBFNV-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426978 | |

| Record name | (R)-(+)-1-Phenylpropyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-1-Phenylpropyl Isothiocyanate | |

CAS RN |

745784-00-3 | |

| Record name | (R)-(+)-1-Phenylpropyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol](/img/structure/B1609525.png)

![7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1609529.png)

![methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B1609531.png)

![N-[amino(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B1609533.png)